

3-Hydroxy-5-nitrobenzaldehyde molecular structure

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Compound of Interest

Compound Name: 3-Hydroxy-5-nitrobenzaldehyde

Cat. No.: B1337175

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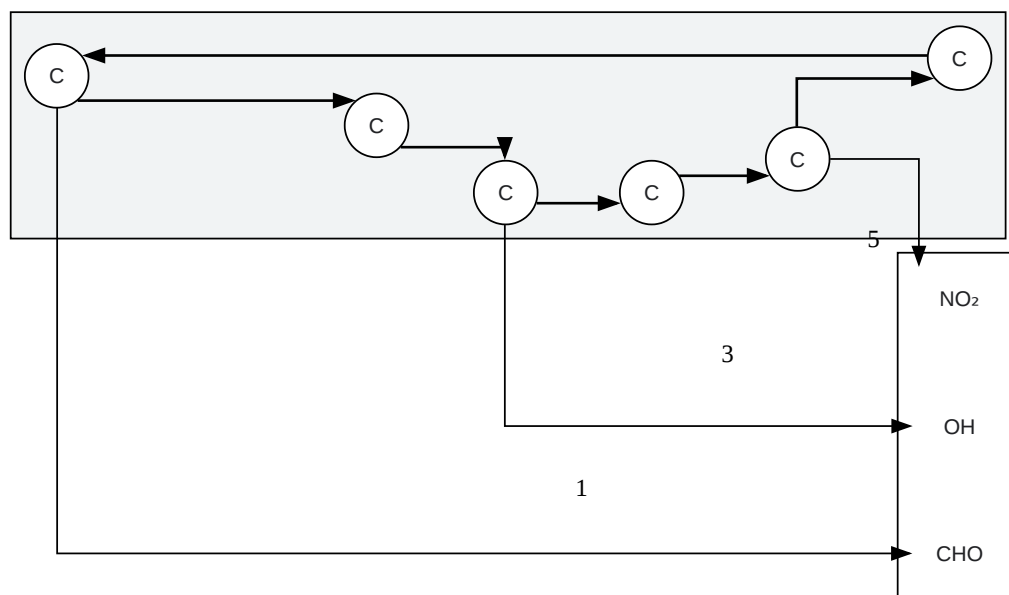
Core Compound Analysis: Structure and Properties

Nomenclature and Structural Elucidation

Systematically named **3-hydroxy-5-nitrobenzaldehyde** under IUPAC nomenclature, the compound's structure consists of a central benzene ring.^[1] An aldehyde group (-CHO) defines the principal functional group at position 1. A hydroxyl group (-OH) is located at position 3, and a nitro group (-NO₂) is at position 5.^[1] This specific arrangement is critical to its chemical behavior.

The molecule's reactivity is governed by the interplay of its substituents. The hydroxyl group acts as a powerful activating, ortho-, para-director by donating electron density to the aromatic ring through resonance.^[1] Conversely, the aldehyde and nitro groups are strong deactivating, meta-directing groups, withdrawing electron density via both inductive and resonance effects.^[1] This electronic dichotomy makes the compound a fascinating subject for electrophilic aromatic substitution and a versatile building block for more complex molecules.

Molecular structure of 3-Hydroxy-5-nitrobenzaldehyde.



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Caption: Molecular structure of **3-Hydroxy-5-nitrobenzaldehyde**.

Physicochemical and Spectroscopic Profile

3-Hydroxy-5-nitrobenzaldehyde typically appears as a pale yellow to brown crystalline powder.[1][2] While readily soluble in common organic solvents like ethanol and acetone, it has very low solubility in water.[2][3]

Property	Value	Source(s)
CAS Number	193693-95-7	[1][3][4][5]
Molecular Formula	C ₇ H ₅ NO ₄	[1][3][4]
Molecular Weight	167.12 g/mol	[1][4]
Appearance	Pale yellow to brown crystalline powder	[1][2]
Melting Point	>260 °C	[6]
Boiling Point (Predicted)	322.8 ± 32.0 °C at 760 mmHg	[5][6]
Density (Predicted)	1.500 ± 0.06 g/cm ³	[6]
pKa (Predicted)	7.62 ± 0.10	[6]
InChI Key	QAGPTXBGYDEOFQ-UHFFFAOYSA-N	[1][4]
Canonical SMILES	C1=C(C=C(C=C1--INVALID-LINK--[O-])O)C=O	[1][4]

The spectroscopic data for **3-Hydroxy-5-nitrobenzaldehyde** is consistent with its structure. The ¹H NMR spectrum would show distinct signals for the aldehydic proton and the aromatic protons, with coupling patterns dictated by their positions. The IR spectrum would exhibit characteristic absorption bands for the hydroxyl (-OH), aldehyde (C=O), and nitro (N-O) functional groups.

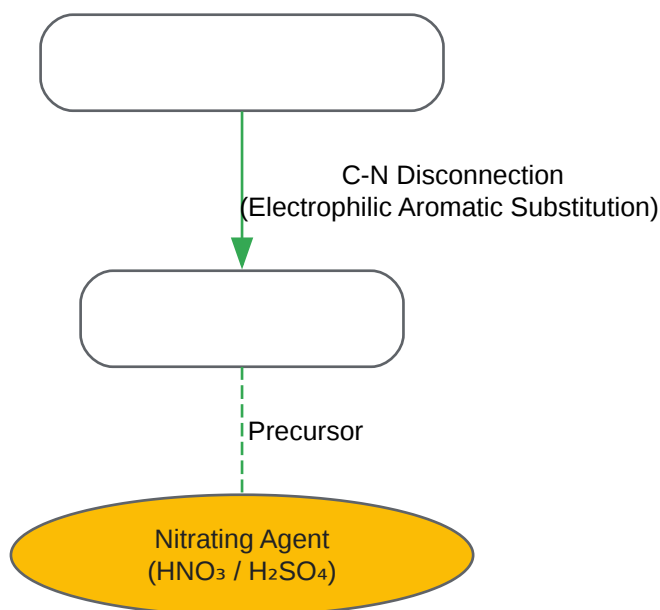
Synthesis and Mechanistic Considerations

A robust and direct synthesis of **3-Hydroxy-5-nitrobenzaldehyde** can be achieved through the electrophilic nitration of 3-hydroxybenzaldehyde.[1] This approach is favored due to the availability of the starting material and the predictable regioselectivity of the reaction.

Retrosynthetic Analysis

The retrosynthetic pathway highlights a straightforward disconnection of the C-N bond, leading back to the precursor 3-hydroxybenzaldehyde. The hydroxyl group's ortho-, para-directing

influence is key to the synthetic strategy.



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Caption: Retrosynthetic approach for **3-Hydroxy-5-nitrobenzaldehyde**.

Detailed Synthetic Protocol: Nitration of 3-Hydroxybenzaldehyde

This protocol is adapted from established methods for the nitration of substituted phenols and benzaldehydes.[7][8] The primary causality for the low-temperature conditions is to control the exothermic nature of the nitration reaction and to minimize the formation of undesired byproducts.

Materials and Reagents:

- 3-Hydroxybenzaldehyde (1.0 eq)
- Concentrated Sulfuric Acid (H₂SO₄, 98%)
- Concentrated Nitric Acid (HNO₃, 70%)
- Glacial Acetic Acid

- Crushed Ice and Deionized Water
- Ethanol (for recrystallization, if needed)

Procedure:

- **Dissolution of Starting Material:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxybenzaldehyde in glacial acetic acid.
- **Cooling:** Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. This step is critical to manage the reaction's exothermicity.
- **Preparation of Nitrating Mixture:** In a separate beaker, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid, maintaining cooling in an ice bath. The sulfuric acid protonates the nitric acid, generating the highly electrophilic nitronium ion (NO_2^+), which is the active nitrating species.
- **Addition of Nitrating Agent:** Transfer the prepared nitrating mixture to a dropping funnel. Add the mixture dropwise to the cooled solution of 3-hydroxybenzaldehyde over 30-60 minutes. The temperature of the reaction mixture must be maintained below 10 °C to ensure regioselectivity and prevent over-nitration.
- **Reaction Monitoring:** After the addition is complete, allow the mixture to stir at low temperature for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Quenching and Precipitation:** Once the reaction is deemed complete, slowly and carefully pour the reaction mixture into a larger beaker containing a slurry of crushed ice and water. This quenches the reaction and precipitates the solid product.
- **Isolation and Purification:** Collect the resulting yellow precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove residual acids. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure **3-Hydroxy-5-nitrobenzaldehyde**.^[7]

Applications in Research and Development

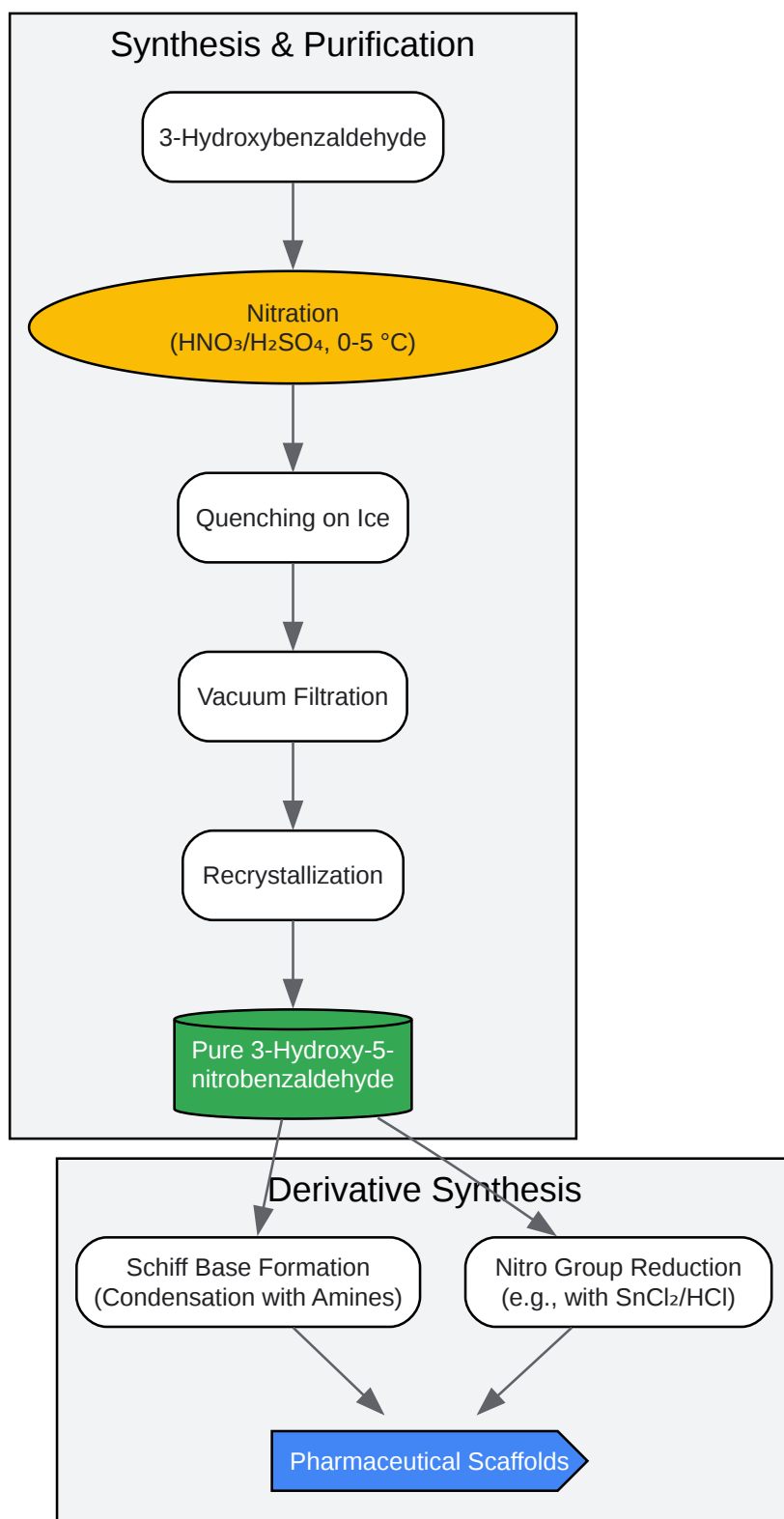
3-Hydroxy-5-nitrobenzaldehyde is not merely a laboratory curiosity; it is a pivotal building block with diverse applications, primarily in the synthesis of pharmaceuticals and functional materials.

Intermediate in Pharmaceutical Synthesis

The benzaldehyde core is a fundamental scaffold in medicinal chemistry.^[1] The aldehyde group is highly versatile, readily undergoing reactions like condensation with amines to form Schiff bases, which are known to exhibit a wide range of biological activities.^[7] Furthermore, the nitro group can be selectively reduced to an amine, providing a synthetic handle to introduce further molecular diversity and construct complex heterocyclic systems.^[2] This makes the compound a valuable precursor for developing novel therapeutic agents.^{[2][9]}

Probe and Sensor Development

Derivatives of **3-Hydroxy-5-nitrobenzaldehyde** have been explored for their utility as chemical probes. For instance, it has been investigated as a colorimetric sensor for detecting specific ions in solution.^[10] The electronic properties conferred by the hydroxyl and nitro groups can lead to distinct color changes upon binding with target analytes, forming the basis for simple and effective biochemical assays.^[10]



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